2-Butoxyethanol
Overview
Description
2-Butoxyethanol is an organic compound with the chemical formula C6H14O2. It is a colorless liquid with a sweet, ether-like odor. This compound belongs to the family of glycol ethers and is a butyl ether of ethylene glycol. It is widely used as a solvent in various domestic and industrial products due to its surfactant properties .
Mechanism of Action
Target of Action
2-Butoxyethanol is an organic compound that is widely used as a solvent in many domestic and industrial products due to its properties as a surfactant . It primarily targets the respiratory system and can cause irritation . It is also known to cause hemolysis, impairing the blood’s ability to transport oxygen .
Mode of Action
The major metabolite of this compound, butoxyacetic acid (BAA), has been shown to be responsible for hemolysis . The degradation of this compound by certain bacterial strains proceeds via oxidation to BAA, with subsequent cleavage of the ether bond yielding glyoxylate and n-butanol .
Biochemical Pathways
It is known that the compound is metabolized to baa, which is responsible for its hemolytic effects
Pharmacokinetics
A physiologically based pharmacokinetic (PBPK) model has been developed to simulate the disposition of this compound, with an emphasis on the kinetics of BAA in the blood of rats and humans . This model has been used to determine the hemolytically relevant internal doses of BAA in rats and humans for a variety of potential oral, dermal, and inhalation exposure conditions .
Result of Action
Exposure to this compound can result in irritation of the nose and eyes, headache, and vomiting . It can also cause hemolysis, thereby impairing the blood’s ability to transport oxygen . Chronic exposure can lead to more serious health effects, including damage to the liver and kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butoxyethanol is commonly synthesized through two primary methods:
- This involves the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction can be represented as:
Ethoxylation Reaction: C2H4O+C4H9OH→C4H9OC2H4OH
Etherification: This method involves the reaction of butanol with 2-chloroethanol.
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of ethylene oxide with butanol. The process is typically carried out in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce butoxyacetic acid.
Reduction: It can be reduced to form butoxyethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products:
Oxidation: Butoxyacetic acid.
Reduction: Butoxyethanol derivatives.
Substitution: Various ethers and esters.
Scientific Research Applications
2-Butoxyethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in the synthesis of various organic compounds.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent in drug delivery systems.
Comparison with Similar Compounds
- 2-Methoxyethanol: Used as a solvent in coatings and inks.
- 2-Ethoxyethanol: Employed in the production of varnishes and dyes.
- Ethylene glycol: Commonly used as an antifreeze and in the manufacture of polyester fibers .
Properties
IUPAC Name |
2-butoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOYUHQDCAZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2, Array | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-77-7, 52663-57-7 (hydrochloride salt) | |
Record name | Polyethylene glycol monobutyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9004-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol mono-n-butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1024097 | |
Record name | 2-Butoxyethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol monobutyl ether appears as a colorless liquid with a mild, pleasant odor. Less dense than water. Flash point 160 °F. Irritates skin and eyes and may be toxic by ingestion. Used as a solvent and to make paints and varnish., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, ether-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethanol, 2-butoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butoxyethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-Butoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
340 °F at 743 mmHg (NTP, 1992), 168.4 °C, 168.40 °C. @ 760.00 mm Hg, 171 °C, 339 °F | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Butoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
141 °F (NTP, 1992), 62 °C, 143 °F (62 °C) (Closed Cup), 60 °C c.c., 143 °F | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Butoxyethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethyl alcohol, ethyl ether; slightly soluble in carbon tetrachloride, Soluble in mineral oil, most organic solvents., Mixes in all proportions with acetone, benzene, carbon tetrachloride, ethyl ether, n-heptane and water; miscible in all proportions with many ketones, ethers, alcohols, aromatic paraffin and halogenated hydrocarbons., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Butoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9015 at 20 °C, Relative density (water = 1): 0.90, 0.9, 0.90 | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.1, 4.07 | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.76 mmHg at 68 °F ; 0.88 mmHg at 77 °F; 300 mmHg at 284 °F (NTP, 1992), 0.88 [mmHg], Vapor pressure = 0.6 mm Hg at 20 °C (0.89 hPa); 3.7 hPa at 40 °C; Conversions: 1 mg/cu m = 0.204 ppm; 1 ppm = 4.90 mg/cu m, Vapor pressure: -31 °C at 1 Pa; -8 °C at 10 Pa; 20 °C at 100 Pa; 55 °C at 1 kPa; 103.2 °C at 10kPa; 170.2 °C at kPa, 0.88 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.10, 0.8 mmHg | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/3412 | |
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Record name | 2-Butoxyethanol | |
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Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
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Record name | 2-BUTOXYETHANOL | |
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Record name | 2-Butoxyethanol | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-76-2, 9004-77-7, 139754-38-4 | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
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Record name | 2-Butoxyethanol | |
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Record name | Ethylene glycol mono-n-butyl ether | |
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Record name | Poly(oxy-1,2-ethanediyl), alpha-butyl-omega-hydroxy- | |
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Record name | 2-Butoxyethanol | |
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Record name | Ethanol, 2-butoxy- | |
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Record name | 2-Butoxyethanol | |
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Record name | 2-butoxyethanol | |
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Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy | |
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Record name | 2-Butoxyethan(ol-d) | |
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Record name | 2-BUTOXYETHANOL | |
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Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
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Record name | 2-Butoxyethanol | |
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Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
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Record name | 2-BUTOXYETHANOL | |
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URL | https://www.osha.gov/chemicaldata/130 | |
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Record name | Ethanol, 2-butoxy- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KJ82D818.html | |
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Melting Point |
-94 °F (NTP, 1992), -74.8 °C, -75 °C, -107 °F | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Butoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary health concerns associated with 2-butoxyethanol exposure?
A1: Research indicates that this compound exposure mainly affects hematological parameters and potentially induces forestomach lesions. Specifically, it can cause hemolysis [] and has been linked to an increased incidence of hemangiosarcoma of the liver in male mice [, ]. The mechanism behind these effects is believed to involve oxidative damage arising from iron accumulation in the liver, secondary to red blood cell hemolysis [].
Q2: How does this compound induce hemolysis?
A2: this compound is metabolized primarily to 2-butoxyacetic acid []. This metabolite has been identified as the primary agent responsible for the observed hemolytic effects [, ]. Studies suggest that 2-butoxyacetic acid interacts with the erythrocyte membrane, compromising its integrity and leading to hemolysis [].
Q3: Are there species differences in sensitivity to this compound toxicity?
A3: Yes, significant species differences in sensitivity to this compound have been observed. For instance, rats appear to be more sensitive to its hematological effects compared to mice []. Notably, male mice exhibit a unique susceptibility to liver tumor development upon chronic exposure to this compound, a phenomenon not observed in rats or female mice [, , ]. These differences are attributed to variations in this compound metabolism, sensitivity to 2-butoxyacetic acid, and physiological differences in iron handling and oxidative stress response [, ].
Q4: Does this compound directly damage DNA?
A4: Studies investigating the potential genotoxicity of this compound suggest that neither the parent compound nor its metabolites directly interact with DNA to cause damage []. This suggests that the carcinogenicity observed in some studies may be a result of indirect mechanisms like oxidative stress and inflammation [, ].
Q5: What measures can be taken to minimize the risks associated with this compound exposure?
A5: Minimizing exposure is paramount. This can be achieved through engineering controls (e.g., ventilation), personal protective equipment, and adhering to established occupational exposure limits [, ]. Substituting this compound with less toxic alternatives in specific applications is another viable option [].
Q6: How is this compound absorbed into the body?
A7: this compound is readily absorbed through inhalation, ingestion, and dermal contact []. This efficient absorption underscores the need for comprehensive safety measures in occupational settings where exposure is possible [, ].
Q7: How is this compound metabolized and excreted?
A8: Following absorption, this compound is primarily metabolized in the liver to 2-butoxyacetic acid via alcohol and aldehyde dehydrogenase enzymes [, ]. This metabolite is then excreted primarily in urine [, , ]. The rate of metabolism and elimination shows species differences, with rats exhibiting faster kinetics compared to humans [].
Q8: Are there any specific biomarkers used to monitor this compound exposure?
A9: While this compound can be measured in blood and breath, 2-butoxyacetic acid in urine is considered a more reliable biomarker for monitoring exposure []. This is because urinary 2-butoxyacetic acid reflects the absorbed dose of this compound and shows better stability compared to the parent compound in blood or breath [].
Q9: How does the conjugation of 2-butoxyacetic acid affect its use as a biomarker?
A10: Research indicates that 2-butoxyacetic acid undergoes conjugation, varying between 0-100% within and between individuals []. This variability necessitates the measurement of total 2-butoxyacetic acid (free + conjugated) for a more accurate assessment of exposure [].
Q10: How does the presence of this compound affect the properties of materials like BaTiO3/hyperbranched polyester/methacrylate hybrid nanoparticles?
A11: The choice of diluent and curing conditions significantly impact the dielectric properties of such nanocomposites. Studies show that using this compound as a diluent, followed by evaporation during thermal curing, results in higher dielectric constants compared to other diluents like methyl methacrylate [].
Q11: How does temperature influence the extraction of bitumen from tar sands using this compound as a cosurfactant?
A12: Experiments show that extractions are generally more effective at elevated temperatures (e.g., 80°C) compared to room temperature (25°C) when using this compound []. This suggests that temperature influences the interfacial properties and solubilization capacity of microemulsions containing this compound.
Q12: What is the molecular formula and weight of this compound?
A12: The molecular formula of this compound is C6H14O2, and its molecular weight is 118.17 g/mol.
Q13: What are the key structural features of this compound responsible for its properties?
A14: this compound is an ether alcohol, possessing both an ether (-O-) and a hydroxyl (-OH) functional group. The ether linkage contributes to its solvent properties, while the hydroxyl group influences its water solubility and ability to form hydrogen bonds [, , , ].
Q14: What are some potential alternatives to this compound in various applications?
A15: Research into identifying safer alternatives is ongoing. One promising candidate for specific applications, such as fracturing fluids, is a novel chemistry that provides similar solvent properties and functionality without the associated toxicity concerns of this compound [].
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